molecular formula C17H27N3O4 B5615780 (1R*,3S*)-7-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol

(1R*,3S*)-7-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol

Cat. No. B5615780
M. Wt: 337.4 g/mol
InChI Key: VPOGYDDKPDOYKK-CABCVRRESA-N
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Description

The compound is a complex organic molecule that may be involved in various chemical reactions and possesses unique physical and chemical properties due to its structural composition. It features a spiro configuration, a characteristic which often imparts distinctive stereochemical and dynamic properties relevant in materials science and pharmacology.

Synthesis Analysis

Synthesis of complex molecules like "(1R*,3S*)-7-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol" typically involves multi-step organic reactions, starting from simpler precursors. While direct synthesis details for this compound are not readily available, related works on spiro compounds and pyrazol derivatives provide insight into potential methodologies, such as three-component reactions and ring-closure strategies (Lisovenko, Dryahlov, & Dmitriev, 2016; Silaichev et al., 2012).

Molecular Structure Analysis

The molecular structure of such a compound is likely complex, featuring a spiro linkage that connects two cyclic systems in a single atom, a characteristic that significantly influences its reactivity and interactions. The presence of both hydroxyethoxy and pyrazolylacetyl groups suggests multiple functional sites for chemical reactions and potential for diverse intermolecular interactions. Crystal structure analysis methods, including X-ray diffraction, are commonly used to determine the precise 3D arrangement of atoms in such molecules (Brimble et al., 1997).

Chemical Reactions and Properties

Compounds with a pyrazole core are known for their reactivity in nucleophilic substitutions and potential to form various derivatives through reactions with electrophiles or nucleophiles. The specific functional groups in the compound suggest that it could participate in esterification, acylation, and other modification reactions which are pivotal in synthetic organic chemistry (Pellegrini et al., 1997).

properties

IUPAC Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[(1R,3S)-1-hydroxy-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-7-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4/c1-11-13(12(2)19-18-11)9-16(23)20-5-3-17(4-6-20)14(22)10-15(17)24-8-7-21/h14-15,21-22H,3-10H2,1-2H3,(H,18,19)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOGYDDKPDOYKK-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC(=O)N2CCC3(CC2)C(CC3OCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)CC(=O)N2CCC3(CC2)[C@@H](C[C@@H]3OCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[(1R,3S)-1-hydroxy-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-7-yl]ethanone

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